1-(Hydroxymethyl)hexahydro-1h-pyrrolizin-2-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)hexahydro-1h-pyrrolizin-2-ol typically involves the initial condensation of intermediate oximes, which undergo cyclization with the displacement of halide to form intermediate nitrones. These nitrones then undergo in situ intermolecular dipolar cycloaddition reactions to yield isoxazolidines . The reaction conditions for these steps include specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)hexahydro-1h-pyrrolizin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce different alcohols or amines .
Scientific Research Applications
1-(Hydroxymethyl)hexahydro-1h-pyrrolizin-2-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)hexahydro-1h-pyrrolizin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows the compound to participate in various chemical reactions, which can modulate biological processes.
Comparison with Similar Compounds
1-(Hydroxymethyl)hexahydro-1h-pyrrolizin-2-ol can be compared with other similar compounds, such as:
Pyrrolizidine: The parent compound from which this compound is derived.
Isoxazolidines: Compounds formed through the cycloaddition reactions involving nitrones.
Other Hydroxymethyl Derivatives: Compounds containing the hydroxymethyl group attached to different molecular backbones.
The uniqueness of this compound lies in its specific structural properties, which make it a versatile intermediate in the production of other pharmaceuticals and biologically active compounds .
Properties
IUPAC Name |
1-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-5-6-7-2-1-3-9(7)4-8(6)11/h6-8,10-11H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZAXZZXDSQLIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(CN2C1)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944428 | |
Record name | 1-(Hydroxymethyl)hexahydro-1H-pyrrolizin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21823-78-9, 21823-73-4 | |
Record name | NSC124680 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Macronecine, (.+-.)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Hydroxymethyl)hexahydro-1H-pyrrolizin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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